2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
Overview
Description
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is a useful research compound. Its molecular formula is C15H11ClN2S and its molecular weight is 286.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to act on a variety of biological targets, such as enzymes, receptors, and proteins involved in various biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that can activate or inhibit the function of these targets, leading to changes in the biochemical pathways .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
Biochemical Analysis
Biochemical Properties
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi . It interacts with bacterial enzymes, disrupting their normal function and leading to cell death. Additionally, this compound has been found to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The nature of these interactions involves binding to the active sites of enzymes, leading to inhibition of their catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound induces apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . It also affects gene expression by upregulating genes involved in cell cycle arrest and downregulating genes that promote cell proliferation. Furthermore, this compound alters cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors . For instance, it inhibits the activity of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators . By binding to the active site of these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause cytotoxicity and apoptosis in cancer cells, as well as its ability to reduce inflammation in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and antimicrobial properties without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the beneficial effects of the compound are maximized at certain dosages, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic reactions influence the compound’s bioavailability and excretion, as well as its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It has been shown to accumulate in the cytoplasm and nucleus, where it exerts its biological effects . The interaction of this compound with transporters and binding proteins influences its localization and accumulation within cells, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, influence the subcellular distribution of this compound . These modifications direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes and signaling pathways.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)15-18-14(9-19-15)12-3-1-2-4-13(12)17/h1-9H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRQMURNOKOKSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.